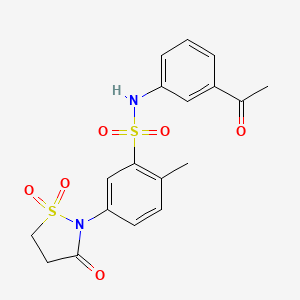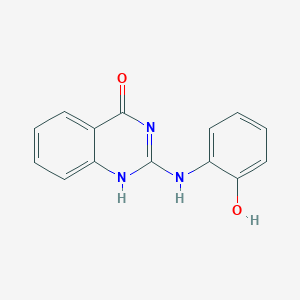
2-(2-hydroxyanilino)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyanilino)-1H-quinazolin-4-one is a chemical compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a quinazolinone core and a hydroxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyanilino)-1H-quinazolin-4-one typically involves the reaction of 2-aminobenzamide with 2-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures. The process involves the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyanilino)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyquinazoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyanilino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone and hydroxyquinazoline derivatives, which are of significant interest in medicinal chemistry.
Scientific Research Applications
2-(2-hydroxyanilino)-1H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has shown potential as an anticancer agent by inhibiting specific protein interactions involved in cancer cell proliferation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyanilino)-1H-quinazolin-4-one involves its interaction with replication protein A (RPA), a key protein in DNA replication and repair. By inhibiting RPA, the compound induces DNA replication stress in cancer cells, leading to cell cycle arrest and apoptosis. This selective targeting of cancer cells makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO)
- TDRL-505
- Fumaropimaric acid (NSC15520)
Uniqueness
Compared to these similar compounds, 2-(2-hydroxyanilino)-1H-quinazolin-4-one is unique due to its specific interaction with RPA and its ability to induce replication stress selectively in cancer cells. This specificity enhances its potential as a therapeutic agent with fewer side effects.
Properties
IUPAC Name |
2-(2-hydroxyanilino)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h1-8,18H,(H2,15,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKFOQZRRBXCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850623.png)
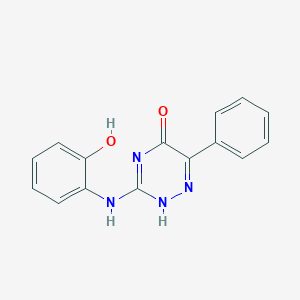
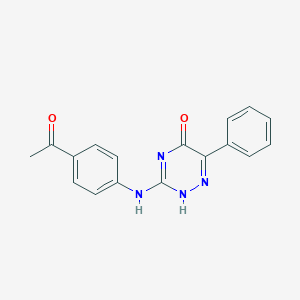

![3-[2-(1H-benzimidazol-2-yl)ethylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850650.png)
![3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850657.png)
![3-[(4-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850661.png)

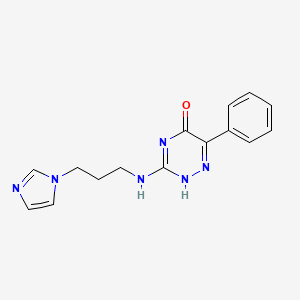
![2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid](/img/structure/B7850701.png)
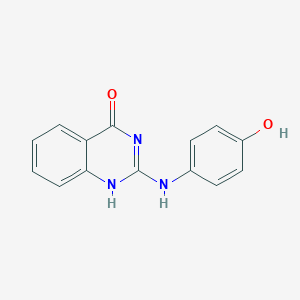
![2-[(4-fluorophenyl)methylamino]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850714.png)
![4-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE](/img/structure/B7850722.png)
